molecular formula ClKO3<br>KClO3<br>KClO3<br>ClKO3 B1238904 Potassium chlorate CAS No. 3811-04-9

Potassium chlorate

Cat. No. B1238904
CAS RN: 3811-04-9
M. Wt: 122.55 g/mol
InChI Key: VKJKEPKFPUWCAS-UHFFFAOYSA-M
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Patent
US04548888

Procedure details

5-Nitro-2-pyridone (Aldrich Chemical Company) (100 g, 0.71 mol) was added to 1 liter conc. HCl at room temperature, followed by the dropwise addition of a solution of potassium chlorate (87.5 g, 0.71 mol) in 1.2 liter water. A solid material formed during the addition. The mixture was stirred overnight, filtered, and the collected material recrystallized from 50 percent aqueous ethanol. The yield was 77.2 g, 62 percent, m.p. 196°-198° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:10])[NH:8][CH:9]=1)([O-:3])=[O:2].Cl.[Cl:12]([O-])(=O)=O.[K+]>O>[Cl:12][C:6]1[C:7](=[O:10])[NH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(NC1)=O
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
87.5 g
Type
reactant
Smiles
Cl(=O)(=O)[O-].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid material formed during the addition
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the collected material recrystallized from 50 percent aqueous ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C(NC=C(C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.